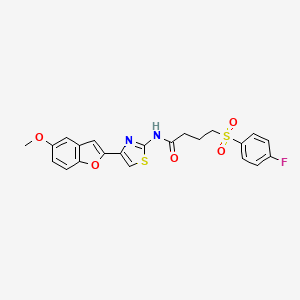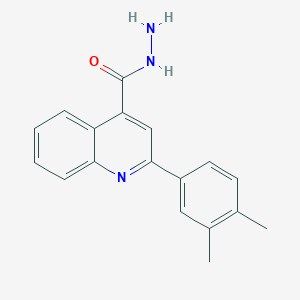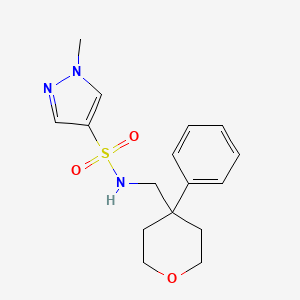
4-((4-fluorophenyl)sulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((4-fluorophenyl)sulfonyl)-N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C22H19FN2O5S2 and its molecular weight is 474.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy
- A study by Pişkin et al. (2020) describes the synthesis of new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, exhibiting properties useful for photodynamic therapy. This application is crucial in cancer treatment, especially due to its high singlet oxygen quantum yield and fluorescence properties, which are essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
- Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Among these, certain compounds demonstrated significant anticonvulsive effects, indicating the potential of such compounds in the treatment of convulsions (Farag et al., 2012).
Antimicrobial Activity
- A study by Krátký et al. (2012) on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds revealed their efficacy against various bacterial strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus. This demonstrates the potential of such compounds in antimicrobial applications (Krátký et al., 2012).
Microwave-Assisted Synthesis and Antimicrobial Activity
- Research by Raval et al. (2012) involved synthesizing compounds using an environmentally friendly microwave-assisted method. These compounds showed significant antibacterial and antifungal activities, highlighting their potential in treating microbial infections (Raval, Naik, & Desai, 2012).
Photo-Degradation Study
- Wu et al. (2007) conducted a photo-degradation study of a pharmaceutical compound containing a thiazole structure. The study offers insights into the stability and degradation pathways of such compounds under photo-irradiation, which is crucial for pharmaceutical development (Wu, Hong, & Vogt, 2007).
Cytotoxicity and Tumor Specificity
- A study by Gul et al. (2016) on new benzenesulfonamides showed interesting cytotoxic activities and potential as carbonic anhydrase inhibitors. This points towards their application in cancer research and therapy (Gul et al., 2016).
Proton Exchange Membranes
- Research by Kim et al. (2008) discussed the synthesis of new sulfonated side-chain grafting units for poly(arylene ether sulfone) copolymers, which have applications in fuel cell technology as proton exchange membranes (Kim, Robertson, & Guiver, 2008).
properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O5S2/c1-29-16-6-9-19-14(11-16)12-20(30-19)18-13-31-22(24-18)25-21(26)3-2-10-32(27,28)17-7-4-15(23)5-8-17/h4-9,11-13H,2-3,10H2,1H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKVLLPZAXKFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)
![(6,6-Difluorospiro[2.5]octan-1-yl)methanamine](/img/structure/B2474972.png)


![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
![1-[2-[(2-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2474979.png)
![1-Oxaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B2474983.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)


![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2474992.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2474993.png)